Dansylleucine
Overview
Description
Dansylleucine is a compound with the molecular formula C18H24N2O4S . It is also known by other names such as Dansyl-l-leucine and 5-Dimethylaminonaphthalene-1-sulfonyl-L-leucine .
Synthesis Analysis
The presence of dansyl or dabsyl chromogenic moieties in a solid-phase analytical construct allows the accurate estimation of products from solid-phase synthesis by UV detection during liquid chromatography-mass spectrometry analysis in the cleavage solution .
Molecular Structure Analysis
The molecular weight of this compound is 364.5 g/mol . The IUPAC name for this compound is (2 S )-2- [ [5- (dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylpentanoic acid . The InChIKey for this compound is XBMQRPDOXIPUFG-HNNXBMFYSA-N .
Chemical Reactions Analysis
This compound can be used in the analysis of amino acids by chemical derivatization and liquid chromatography-mass spectrometry (LC-MS) . Dansyl Chloride is used as a fluorescent end group reagent for peptides and proteins .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 364.5 g/mol, an XLogP3 of 3.7, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 6 . It also has a rotatable bond count of 7 .
Scientific Research Applications
Fluorescent Molecule Sensing : Dansylleucine-modified cyclodextrins have been synthesized and characterized as fluorescent indicators for molecular recognition. These compounds demonstrate different lifetime components in aqueous solutions, indicating equilibrium between the dansyl moiety included in its own cavity and located outside the cavity. This dual behavior makes them effective for sensing various molecules (Ikeda et al., 1996).
Leucine Dehydrogenase Studies : this compound has been used in research related to leucine dehydrogenase, an enzyme playing a key role in the biosynthesis of amino acids and their derivatives, notably in the production of L-tert-leucine. This research is significant in the pharmaceutical, cosmetic, and food additive industries (Jia et al., 2021).
Dansylation Reaction Studies : The dansylation reaction, involving dansyl chloride and amino acids like leucine, has been extensively studied. This research helps in understanding the optimal conditions for dansylation, which is crucial for the preparation of fluorescent derivatives of amino acids for various biochemical analyses (Gros & Labouesse, 2005).
Nervous Tissue Studies : this compound has been used in the study of nervous tissues, particularly in detecting amino acids and neurotransmitters like serotonin. Its ability to form stable, intensely colored products with these compounds makes it valuable for biological research (Leonard & Osborne, 1975).
- derivatives, including this compound, have been utilized in the quantitative analysis of amino acids involved in rat brain protein synthesis. This application is crucial for understanding the biochemical processes in the brain, particularly in relation to the synthesis of proteins and the influx of amino acids into brain structures (Bodsch & Hossmann, 1983).
Fish Nutrition Research : this compound has been referenced in studies on the dietary effects of isoleucine on fish, such as the Jian carp. Research in this area focuses on growth performance, digestion and absorption capacity, and gene expression in aquatic animals, contributing to the field of aquaculture and fish nutrition (Zhao et al., 2012).
Chiral Recognition Studies : The compound has been used in the study of chiral recognition mechanisms, particularly in understanding how Dansyl amino acids, including this compound, bind to molecular micelles. This research is important for advancing knowledge in molecular dynamics and chiral separation techniques (Mauro et al., 2021).
- of stable isotope research and bioconversion studies (Karnaukhova et al., 1994).
Enzyme and Biosynthesis Research : this compound has been implicated in studies of enzymes like acetohydroxy acid isomeroreductase, which is involved in the biosynthesis of amino acids such as isoleucine, valine, and leucine. This enzyme is of interest for its unique reaction mechanism and potential as a target for herbicides and fungicides, as it is present only in plants and microorganisms (Dumas et al., 2001).
Amino Acid and Amine Analysis in Tissues : this compound's derivatives have been utilized in microprocedures for studying tissue-free amines and amino acids, providing valuable information in neurobiology and the study of specific invertebrate neurons (Osborne, 1973).
Fluorescence Studies in DNA Damage Assays : this compound and related compounds have been used in developing methods to assay DNA damage, utilizing their fluorescent properties. This has applications in molecular biology and genetics, especially in understanding the mechanisms of DNA damage and repair (Kelman, Lilga, & Sharma, 1988).
Mechanism of Action
Target of Action
Dansylleucine, also known as Dansyl-L-Leucine, is a derivative of the amino acid leucine It’s known that leucine interacts with the l-type amino acid transporter (lat1) .
Mode of Action
It’s known that the acetylation of leucine switches its uptake into cells from the l-type amino acid transporter (lat1) used by leucine to organic anion transporters (oat1 and oat3) and the monocarboxylate transporter type 1 (mct1) . This suggests that this compound might interact with these transporters, altering the uptake and distribution of the compound within cells .
Biochemical Pathways
Leucine is known to be involved in protein synthesis and degradation, signal transduction, and regulation of insulin
Pharmacokinetics
It’s suggested that n-acetyl-l-leucine, a similar compound, enters metabolic pathways, and its effects are mediated via its metabolic products . This suggests that pharmacokinetic factors may play a major role in the mechanism of action and efficacy of this compound .
Result of Action
Leucine is known to stimulate protein synthesis, influence energy metabolism, and regulate blood sugar levels
Future Directions
Biochemical Analysis
Biochemical Properties
Dansylleucine plays a significant role in biochemical reactions. It reacts with the free amino groups of peptides and proteins . This reaction is facilitated by the reagent 1-dimethylaminonaphthalene-5-sulfonyl chloride (dansyl chloride, DNS-Cl) . The resulting dansyl derivative of the N-terminal amino acid is resistant to acid hydrolysis . This property of this compound has found considerable use in peptide sequence determination .
Cellular Effects
The cellular effects of this compound are primarily related to its role in protein identification and sequencing . By reacting with free amino groups in peptides and proteins, this compound aids in the identification of these biomolecules
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with free amino groups in peptides and proteins . This compound, when reacted with DNS-Cl, forms a dansyl derivative of the N-terminal amino acid . This derivative is resistant to acid hydrolysis, which allows for the identification and sequencing of peptides and proteins .
Metabolic Pathways
This compound is involved in the metabolic pathway related to protein identification and sequencing . It reacts with free amino groups in peptides and proteins, forming a dansyl derivative of the N-terminal amino acid
Properties
IUPAC Name |
(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c1-12(2)11-15(18(21)22)19-25(23,24)17-10-6-7-13-14(17)8-5-9-16(13)20(3)4/h5-10,12,15,19H,11H2,1-4H3,(H,21,22)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMQRPDOXIPUFG-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30149092 | |
Record name | Dansylleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30149092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1100-22-7 | |
Record name | Dansyl-L-leucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1100-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dansylleucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001100227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dansylleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30149092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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